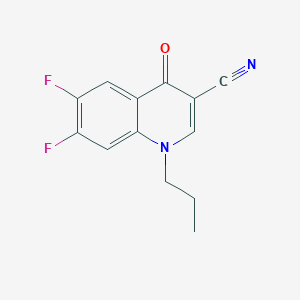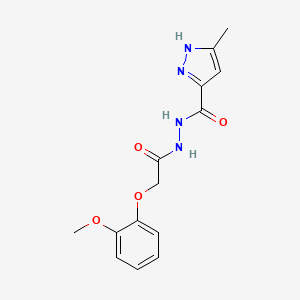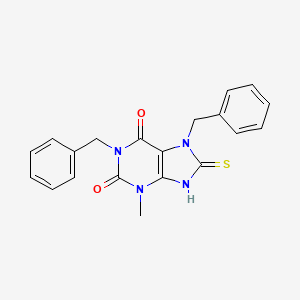
6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile is a fluorinated quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with difluoro substitution at the 6 and 7 positions, an oxo group at the 4 position, a propyl group at the 1 position, and a carbonitrile group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with a suitable quinoline derivative, the compound can be synthesized through a condensation reaction involving the appropriate reagents and catalysts.
Substitution Reactions:
Oxidation and Reduction Reactions: Oxidation and reduction steps may be necessary to introduce the oxo and carbonitrile groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can be employed to replace existing groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation reactions can yield products such as quinoline-3-carboxylic acids and their derivatives.
Reduction Products: Reduction reactions can produce reduced quinoline derivatives.
Substitution Products: Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, such as in the study of enzyme inhibition or receptor binding. Medicine: Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic Acid: This compound is structurally similar but lacks the second fluorine atom.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: This compound has a cyclopropyl group instead of a propyl group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: This compound has a chlorine atom instead of a fluorine atom at the 7 position.
Uniqueness: 6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms and the carbonitrile group may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
6,7-difluoro-4-oxo-1-propylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIZMYTWODCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}butanamide](/img/structure/B6431711.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6431713.png)
![ethyl 2-{[(2Z)-3-carbamoyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431727.png)
![N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431731.png)
![N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B6431738.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6431747.png)
![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)
![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431759.png)

![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)
![5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6431790.png)

![6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6431800.png)
